molecular formula C19H23ClN2O2 B13081610 (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl CAS No. 1217679-84-9

(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl

Cat. No.: B13081610
CAS No.: 1217679-84-9
M. Wt: 346.8 g/mol
InChI Key: SRMNSSCOEASXSF-FERBBOLQSA-N
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Description

(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl is a chiral compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group and a carbobenzyloxy (CBZ) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected using a CBZ group. This is achieved by reacting piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Benzylation: The protected piperazine is then benzylated using benzyl bromide in the presence of a strong base like sodium hydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the benzylated product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl undergoes several types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The CBZ protecting group can be removed by catalytic hydrogenation.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as the catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Deprotected piperazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The CBZ group provides stability and protection during chemical reactions, while the benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl: The enantiomer of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl, with similar chemical properties but different biological activity.

    1-N-CBZ-2-BENZYL-PIPERAZINE: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    1-N-CBZ-PIPERAZINE: Does not have the benzyl group, resulting in different chemical reactivity and biological properties.

Uniqueness

This compound is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. The presence of both the CBZ and benzyl groups provides a balance of stability and lipophilicity, making it a versatile intermediate in various synthetic and research applications.

Properties

CAS No.

1217679-84-9

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

benzyl (2S)-2-benzylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1

InChI Key

SRMNSSCOEASXSF-FERBBOLQSA-N

Isomeric SMILES

C1CN([C@H](CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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